BenchChemオンラインストアへようこそ!

3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine

Deuterium Labeling Radiopharmaceutical Synthesis Synthetic Intermediate

3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine (CAS 750524-77-7) is a conformationally restricted bicyclic heterocycle serving as the O-methyl ether derivative of the well-known GABAA receptor agonist THIP (Gaboxadol). It belongs to the tetrahydroisoxazolopyridine class but is distinguished by the [5,4-c] ring fusion and a methoxy substituent at the 3-position.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B12864283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCOC1=NOC2=C1CCNC2
InChIInChI=1S/C7H10N2O2/c1-10-7-5-2-3-8-4-6(5)11-9-7/h8H,2-4H2,1H3
InChIKeyQVKFUBNMZFAHLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine: A Synthetic Intermediate and Research Tool


3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine (CAS 750524-77-7) is a conformationally restricted bicyclic heterocycle serving as the O-methyl ether derivative of the well-known GABAA receptor agonist THIP (Gaboxadol) [1]. It belongs to the tetrahydroisoxazolopyridine class but is distinguished by the [5,4-c] ring fusion and a methoxy substituent at the 3-position. Unlike its 3-hydroxy analog, which is a clinical-stage hypnotic, this compound is primarily utilized as a protected synthetic intermediate in the preparation of isotopically labeled analogs for biomedical research [2].

Why 3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine Cannot Be Replaced by Other Tetrahydroisoxazolopyridines


Substitution within the tetrahydroisoxazolopyridine class is not feasible due to a combination of regiospecific ring fusion, critical structure-activity relationships, and a unique synthetic purpose. The [5,4-c] ring fusion of this compound encodes a molecular scaffold distinct from the [4,5-c] isomer, which is the backbone for muscarinic agonists like O-Me-THPO [1]. Furthermore, the specific 3-methoxy modification is critical; structure-activity relationship studies have established that even minor alterations to the 3-hydroxy group of the parent compound THIP result in a substantial or complete loss of GABAA receptor agonist activity [2]. This makes the 3-methoxy compound a functionally silent research tool or precursor, distinct from its pharmacologically active relative. Its primary value is as a key intermediate for synthesizing labeled versions of THIP for use in mechanistic studies, a role that an active agonist cannot fulfill [3].

Quantitative Differentiation Guide for 3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine vs. Key Analogs


Role as a Key Intermediate in Isotopic Labeling: Direct Comparison with THIP

The 3-methoxy compound serves as a crucial protected intermediate in the synthesis of deuterium-labeled THIP. The synthesis of [7,7-2H]THIP proceeds via a 3-methoxy-6-nitroso intermediate, where the methoxy group acts as a protecting group for the 3-hydroxy function, enabling a subsequent acid-catalyzed demethylation to yield the final active compound [1]. In contrast, the final product THIP itself cannot be used as a precursor in this labeling strategy due to its unprotected hydroxyl group.

Deuterium Labeling Radiopharmaceutical Synthesis Synthetic Intermediate

Pharmacological Differentiation from THIP (Gaboxadol) at GABAA Receptors

In contrast to the potent GABAA receptor agonist THIP, which has a reported EC50 of 13 µM at δ-subunit-containing GABAA receptors , structure-activity relationship (SAR) studies indicate that even minor modifications to the 3-position of the THIP scaffold result in a substantial or complete loss of GABAA agonist activity [1]. The conversion of the 3-hydroxyl group in THIP to a 3-methoxy group in the target compound represents such a modification.

GABAA Receptor Structure-Activity Relationship Pharmacological Null Compound

Physicochemical Differentiation: pKa and Lipophilicity vs. THIP

O-Methylation of the THIP scaffold alters its key physicochemical parameters compared to the parent compound. The pKa of the amino group in the tetrahydroisoxazolopyridine series ranges from 7.5-7.7 for secondary amines and 6.1-7.0 for tertiary amines [1]. The methoxy ether group increases lipophilicity relative to the hydroxyl group of THIP, which is expected to enhance passive membrane permeability. THIP has demonstrated blood-brain barrier permeability in vivo , and the increased logP of the 3-methoxy derivative would be a crucial parameter in its use as a synthetic intermediate or in creating prodrugs.

Physicochemical Properties Blood-Brain Barrier Penetration Drug Design

Key Application Scenarios for 3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine Based on Evidence


Synthesis of Isotopically Labeled THIP for Receptor Pharmacology

This compound is the essential protected intermediate for introducing deuterium or tritium labels into the THIP scaffold. The methoxy group serves as a protecting group during the nitrosation and hydrogen exchange steps. Researchers and manufacturers producing [3H]THIP or [2H]THIP for use as radioligands in GABAA receptor binding assays, autoradiography, or pharmacokinetic studies must procure this specific methoxy intermediate, as the synthesis is not possible starting from THIP itself [1].

Use as a Negative Control in GABAA Receptor Functional Studies

In electrophysiological or behavioral pharmacology experiments investigating the effects of the GABAA agonist THIP (EC50 = 13 µM), this methoxy analog can serve as a structurally matched negative control. Its predicted lack of GABAA agonist activity, based on class-level SAR showing intolerance to 3-position modification [1], allows for the control of non-specific effects. A scientist selecting this compound for procurement is doing so to distinguish the specific pharmacological actions of THIP from the mere physical presence of its bicyclic scaffold.

Physicochemical Research and Prodrug Design

The compound serves as a model substrate for studying the impact of O-methylation on the physicochemical properties of the therahydroisoxazolopyridine scaffold, providing a comparison point against the more polar THIP. Its increased lipophilicity is relevant in medicinal chemistry projects exploring prodrug strategies or optimizing blood-brain barrier penetration, a property known to be important for this class of compounds [1].

Regioisomer-Specific Reference Standard for Analytical Chemistry

Given the distinct biological activities of the [4,5-c] isomer (muscarinic partial agonist) and the [5,4-c] isomer (GABAergic scaffold), a certified sample of 3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine is required as an analytical reference standard. A procurement decision for this specific compound over the [4,5-c] isomer (CAS 95579-17-2) is driven by the need to ensure regioisomeric purity in chemical synthesis, quality control, or forensic toxicology applications.

Quote Request

Request a Quote for 3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.